1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro-
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Overview
Description
1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- is a heterocyclic compound with a molecular formula of C12H13NO3S. This compound is a derivative of carbazole, which is a tricyclic aromatic compound. The tetrahydro derivative indicates that the compound has undergone partial hydrogenation, resulting in the saturation of some of the double bonds in the carbazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . This method involves the formation of an intermediate hydrazone, which undergoes cyclization and subsequent aromatization to form the carbazole core. The sulfonic acid group is introduced through sulfonation reactions using reagents such as sulfuric acid or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of fully saturated carbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide are commonly used oxidants.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation Products: Carbazolones and benzazonine-diones.
Reduction Products: Fully saturated carbazole derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated carbazole derivatives.
Scientific Research Applications
1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- involves its interaction with various molecular targets and pathways. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical processes. The carbazole core can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Carbazole, 2,3,4,9-tetrahydro-: A similar compound without the sulfonic acid group.
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid: A derivative with a chloro substituent and a carboxylic acid group.
Uniqueness
1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility in water and its ability to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry and a potential candidate for pharmaceutical development.
Properties
CAS No. |
646037-99-2 |
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Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazole-3-sulfonic acid |
InChI |
InChI=1S/C12H13NO3S/c14-17(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h5-7,13H,1-4H2,(H,14,15,16) |
InChI Key |
UWBZCXQHVTVRIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)S(=O)(=O)O |
Origin of Product |
United States |
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